molecular formula C13H17NO3 B1298612 2-(2-Morpholinoethoxy)benzaldehyde CAS No. 68997-45-5

2-(2-Morpholinoethoxy)benzaldehyde

Cat. No.: B1298612
CAS No.: 68997-45-5
M. Wt: 235.28 g/mol
InChI Key: PVOHRJPUWBWZCV-UHFFFAOYSA-N
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Description

2-(2-Morpholinoethoxy)benzaldehyde (CAS 68997-45-5) is a benzaldehyde derivative featuring a morpholinoethoxy substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₇NO₃ (MW 235.28), with a morpholine ring connected via an ethoxy linker to the benzaldehyde core . Key applications include its use in preparing hydrazinyl derivatives and kinase inhibitors, as evidenced by its role in European patent applications for drug candidates . Storage requires an inert atmosphere at 2–8°C due to its sensitivity .

Properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14/h1-4,11H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOHRJPUWBWZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359624
Record name 2-(2-Morpholinoethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68997-45-5
Record name 2-(2-Morpholinoethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Morpholinoethoxy)benzaldehyde typically involves the reaction of salicylaldehyde with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide at a controlled temperature . The general reaction scheme is as follows:

  • Salicylaldehyde is treated with sodium hydride in dimethylformamide.
  • The resulting mixture is then reacted with 4-(2-chloroethyl)morpholine hydrochloride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Morpholinoethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

2-(2-Morpholinoethoxy)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Morpholinoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various biological receptors, while the benzaldehyde moiety can undergo chemical modifications that enhance its activity. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, leading to alterations in their function and activity .

Comparison with Similar Compounds

Substituent Chain Length and Flexibility

  • The extended chain reduces steric hindrance, enabling planar molecular geometry (r.m.s. deviation: 0.017 Å) and layered crystal packing via C–H···O interactions .
  • 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde: Substitution with a pyridine-containing ethoxy group introduces aromaticity and basicity. The pyridine ring enhances electronic conjugation, which may influence UV absorption and binding affinity in metal complexes (e.g., Zn²⁺ tetrahedral structures) . Unlike the morpholino group, pyridine can participate in π-π stacking, altering biological activity .

Positional Isomerism

  • 3-(2-Morpholinoethoxy)benzaldehyde (CAS 1372906-68-7): This positional isomer substitutes the morpholinoethoxy group at the 3-position instead of the 2-position. For example, the 3-position may hinder access to the aldehyde in sterically demanding syntheses .

Ether vs. Heterocyclic Substituents

  • 2-(2-Ethoxyethoxy)benzaldehyde (C₁₁H₁₄O₃, MW 194.23): The ethoxyethoxy substituent lacks the morpholine ring, reducing polarity and hydrogen-bonding capacity. This simpler structure may result in lower boiling points and higher volatility compared to 2-(2-Morpholinoethoxy)benzaldehyde.
  • Fungal-Derived Benzaldehydes (e.g., Compound 9 in ): Natural derivatives like 2-(1’,5’-heptadienyl)-3,6-dihydroxy-5-(3’’-methyl-2’’-butenyl)benzaldehyde feature alkyl side chains and hydroxyl groups. These structural elements enable pyrone ring formation, enhancing antitumor activity by promoting interactions with drug-resistant cancer cells.

Biological Activity

2-(2-Morpholinoethoxy)benzaldehyde, also known as this compound oxalate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C15H19NO7
  • Molecular Weight : 325.31 g/mol
  • Solubility : High solubility in various solvents (approximately 64.5 mg/ml) .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, including enzymes and receptors. Preliminary studies indicate potential interactions with acetylcholinesterase (AChE), which could suggest a role in neuropharmacology .

Antimicrobial and Anticancer Properties

Research has indicated that compounds with similar structures to this compound often exhibit significant pharmacological properties, including antimicrobial and anticancer activities. The morpholino group may enhance these interactions, influencing cellular processes .

Inhibition Studies

A study highlighted the synthesis of derivatives related to morpholino compounds, demonstrating their inhibitory effects on AChE:

  • IC50 Values for Compounds :
    • Compound 5c : IC50 = 0.5 µM (most potent)
    • Compounds 5a and 7e : IC50 = 2.8 µM and 2.1 µM respectively .

These results suggest that modifications in the morpholino structure can significantly influence biological activity.

Case Study: Anticholinesterase Activity

A comparative study assessed the anticholinesterase activity of various morpholino derivatives:

  • Table 1: Inhibitory Activity Against AChE
CompoundIC50 (µM)Remarks
5c0.5Most potent derivative
5a2.8Moderate activity
7e2.1Moderate activity
7c35.6Dual inhibitor

The presence of the morpholino group was crucial for enhancing the inhibitory effects against AChE, indicating a structure-activity relationship that merits further investigation .

Case Study: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of benzaldehyde with morpholino groups and evaluated their biological activities:

  • The compounds were tested for their ability to inhibit growth in Trypanosoma brucei, showing promising results with certain derivatives achieving over 90% inhibition at low concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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